For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (4-Carboxybutyl)triphenylphosphonium Bromide
(4-Carboxybutyl)triphenylphosphonium bromide , a versatile phosphonium salt, serves as a critical reagent in a multitude of organic synthesis and biomedical applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Properties and Specifications
(4-Carboxybutyl)triphenylphosphonium bromide is a white to off-white crystalline powder.[1][2] It is a quaternary phosphonium salt that is soluble in water, ethanol, and methanol, but insoluble in non-polar solvents like toluene and hexane.[1][3][4] The compound is sensitive to air, moisture, and light, necessitating storage in a cool, dry, and dark environment.[5]
Chemical and Physical Data
| Property | Value | References |
| CAS Number | 17814-85-6 | [6][7] |
| Molecular Formula | C23H24BrO2P | [3][6] |
| Molecular Weight | 443.31 g/mol | [3][6] |
| Melting Point | 204-207 °C (lit.) | [1][3] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Solubility | Soluble in water, ethanol, methanol; Insoluble in toluene, hexane | [1][3][4] |
| Purity | ≥ 98% or ≥ 99% (HPLC) | [2] |
| EC Number | 241-782-5 | [8] |
| Beilstein Registry Number | 3586477 |
Spectroscopic Data
| Spectrum Type | Solvent | Key Chemical Shifts (ppm) or Mass (m/z) | References |
| ¹H NMR | CDCl₃ | 7.81, 7.79, 7.72 (aromatic), 3.645 (CH₂-P), 2.640 (CH₂-COO), 1.944, 1.73 (alkyl CH₂) | [9] |
| ¹H NMR | DMSO-d₆ | 12.1 (COOH), 7.91, 7.83, 7.79 (aromatic), 3.668 (CH₂-P), 2.302 (CH₂-COO), 1.713, 1.576 (alkyl CH₂) | [9] |
| Mass Spectrum (MS) | - | Mass of molecular ion: 442 | [10] |
Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide
The primary synthesis route for (4-carboxybutyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with a five-carbon bromo-carboxylic acid.
Synthesis Workflow
Experimental Protocol
A general and widely cited method for the synthesis is as follows:
-
Reaction Setup : In a round-bottom flask, dissolve 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent) in toluene (e.g., 300 mL).[1][6]
-
Reflux : The reaction mixture is refluxed under an inert argon atmosphere for 48 hours.[1][6]
-
Workup : After the reaction is complete, the mixture is allowed to cool to room temperature. The solvent is then removed under reduced pressure (concentrated in vacuum).[1][6]
-
Purification : The resulting residue is crystallized from a suitable solvent to yield the final product, (4-carboxybutyl)triphenylphosphonium bromide.[1][6]
An alternative patented method involves the oxidation of 5-bromo-1-pentanol using TEMPO and a phase transfer catalyst to produce 5-bromovaleric acid, which is then reacted with triphenylphosphine.[11]
Key Applications in Research and Development
(4-Carboxybutyl)triphenylphosphonium bromide is a valuable tool in several scientific domains due to its unique chemical properties.
Wittig Reaction for Alkene Synthesis
As a phosphonium salt, it is a precursor for the formation of a phosphonium ylide, a key component in the Wittig reaction for synthesizing alkenes from aldehydes and ketones.[12][13] The Wittig reaction is fundamental for carbon-carbon bond formation.[2][14]
Wittig Reaction Workflow
Experimental Protocol for a Generic Wittig Reaction
The following is a generalized protocol for a Wittig reaction, which would be adapted for specific substrates.
-
Ylide Formation : The (4-carboxybutyl)triphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) in an appropriate solvent to deprotonate the alpha-carbon and form the corresponding phosphonium ylide.[12][13]
-
Reaction with Carbonyl : The aldehyde or ketone is then added to the ylide solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Reaction Quenching and Workup : Once the reaction is complete, it is quenched (e.g., with water or a saturated ammonium chloride solution). The organic products are extracted into an organic solvent.
-
Purification : The crude product is purified, typically by column chromatography, to isolate the desired alkene. The main byproduct is triphenylphosphine oxide.
Mitochondrial Targeting in Drug Delivery
The triphenylphosphonium cation is lipophilic and can readily cross biological membranes, leading to its accumulation within mitochondria, driven by the large mitochondrial membrane potential. This property is exploited in drug delivery to target therapeutic agents specifically to the mitochondria of cells, particularly in cancer therapy.[2][5] It is used as a platform for delivering pro-apoptotic peptides into the mitochondria of tumor cells.[1][15]
Mitochondrial Targeting Logic
References
- 1. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. nbinno.com [nbinno.com]
- 6. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. (4-Carboxybutyl)triphenylphosphonium bromide | C23H24BrO2P | CID 161236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4-Carboxybutyl)triphenylphosphonium bromide(17814-85-6) 1H NMR spectrum [chemicalbook.com]
- 10. (4-Carboxybutyl)triphenylphosphonium bromide(17814-85-6) MS [m.chemicalbook.com]
- 11. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]
- 12. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. nbinno.com [nbinno.com]
- 15. indiamart.com [indiamart.com]
